disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron
Overview
Description
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron is a reactive dye commonly used in textile industries for dyeing cellulose fibers such as cotton. It belongs to the Procion MX series of dyes, which are known for their bright colors, excellent wash fastness, and ease of application. The dye forms a covalent bond with the fiber, resulting in a permanent coloration that is resistant to washing and light.
Preparation Methods
Synthetic Routes and Reaction Conditions
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron is synthesized through a series of chemical reactions involving aromatic compounds and reactive groups. The synthesis typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a reactive aromatic compound to form an azo dye.
Introduction of Reactive Groups: Reactive groups such as monochlorotriazine are introduced to the dye molecule to enable it to form covalent bonds with cellulose fibers.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The dye is then purified, dried, and formulated into a powder or liquid form for commercial use.
Chemical Reactions Analysis
Types of Reactions
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron undergoes several types of chemical reactions, including:
Substitution Reactions: The reactive groups in the dye molecule can undergo nucleophilic substitution reactions with hydroxyl groups in cellulose fibers, forming covalent bonds.
Oxidation and Reduction: The azo groups in the dye can undergo redox reactions, although these are less common in the dyeing process.
Common Reagents and Conditions
Reagents: Sodium hydroxide, sodium carbonate, and various salts are commonly used in the dyeing process to facilitate the reaction between the dye and the fiber.
Conditions: The dyeing process typically occurs at an alkaline pH and elevated temperatures to enhance the reactivity of the dye.
Major Products Formed
The primary product formed from the reaction of this compound with cellulose fibers is a covalently bonded dye-fiber complex, resulting in a permanent and wash-fast coloration.
Scientific Research Applications
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in affinity chromatography for the purification of proteins and enzymes.
Medicine: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in environmental studies for the removal of heavy metals from wastewater.
Mechanism of Action
The mechanism by which disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron exerts its effects involves the formation of covalent bonds with hydroxyl groups in cellulose fibers. The reactive groups in the dye molecule, such as monochlorotriazine, undergo nucleophilic substitution reactions with the hydroxyl groups, resulting in a stable dye-fiber complex. This covalent bonding ensures that the dye remains permanently attached to the fiber, providing excellent wash fastness and color stability.
Comparison with Similar Compounds
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron can be compared with other reactive dyes in the Procion MX series, such as Procion Red MX 5B and Procion Blue MX R. While all these dyes share similar reactive groups and dyeing mechanisms, this compound is unique in its specific color properties and affinity for cellulose fibers. Other similar compounds include:
Procion Red MX 5B: Known for its bright red color and similar reactivity with cellulose fibers.
Procion Blue MX R: Offers a vibrant blue color and is used in similar applications as this compound.
This compound stands out due to its specific hue and its effectiveness in producing a rich brown color on cellulose fibers.
Properties
IUPAC Name |
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H12Cl2N6O6S.Cr.2Na/c2*21-18-24-19(22)26-20(25-18)23-10-5-6-11-9(7-10)8-14(35(32,33)34)15(16(11)29)28-27-13-4-2-1-3-12(13)17(30)31;;;/h2*1-8,29H,(H,30,31)(H,32,33,34)(H,23,24,25,26);;;/q;;+3;2*+1/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQJWISCNBOZMB-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Cr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H19Cl4CrN12Na2O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1163.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70788-63-5, 12225-67-1 | |
Record name | Procion Brown MX 5BR | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chromate(3-), bis[2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-(hydroxy-κO)-3-sulfo-2-naphthalenyl]diazenyl-κN1]benzoato(3-)-κO]-, sodium hydrogen (1:2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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